molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No.: B154501
CAS No.: 5176-27-2
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Description

N-Boc-pyrrole, also known as tert-Butyl 1-pyrrolecarboxylate, is a compound where the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in organic synthesis as it prevents unwanted reactions at the nitrogen atom of the pyrrole ring. The molecular formula of this compound is C9H13NO2, and it has a molecular weight of 167.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .

Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reaction: Typically involves the use of allene-1,3-dicarboxylates under controlled temperature conditions.

    Cyclopropanation: Utilizes methyl phenyldiazoacetate in the presence of a catalyst.

    C-H Borylation: Requires an iridium catalyst and appropriate ligands for the borylation process.

Major Products Formed

    Diels-Alder Reaction: Endo-adducts with specific stereochemistry.

    Cyclopropanation: Monocyclopropane and dicyclopropane derivatives.

    C-H Borylation: Biheterocyclic compounds.

Properties

IUPAC Name

tert-butyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYBIJFRFWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349196
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-27-2
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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